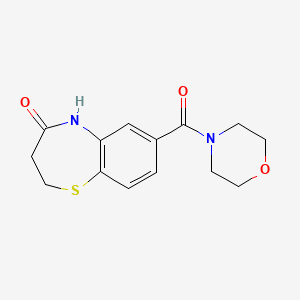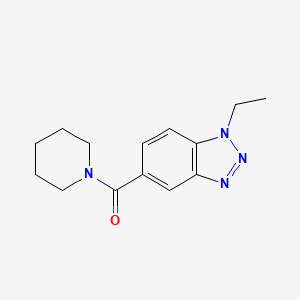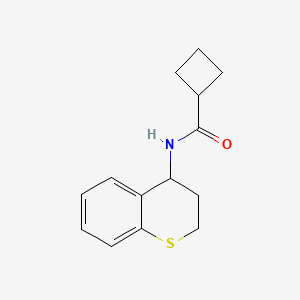![molecular formula C15H20N2O2 B7465820 N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465820.png)
N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide, also known as PACAP-27, is a neuropeptide that has gained attention in the scientific community due to its potential therapeutic applications. This peptide is a member of the vasoactive intestinal peptide/glucagon/secretin family and is found in the nervous system, where it plays a role in regulating various physiological processes.
作用机制
N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide exerts its effects by binding to specific receptors on the surface of cells, known as PAC1 receptors. Activation of these receptors leads to the activation of various signaling pathways, including the cyclic AMP (cAMP) and calcium signaling pathways, which regulate various physiological processes.
Biochemical and Physiological Effects
N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide has been shown to have a wide range of biochemical and physiological effects. It can regulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, which are involved in various neurological processes. Additionally, N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide can regulate the release of hormones such as insulin and glucagon, which are involved in glucose metabolism.
实验室实验的优点和局限性
N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide has several advantages for use in lab experiments. It is stable in solution and can be easily synthesized using solid-phase peptide synthesis. Additionally, it can be administered to cells and animals in a controlled manner, allowing for precise dosing and timing of experiments.
However, one limitation of using N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide in lab experiments is its potential for off-target effects. As it binds to specific receptors on the surface of cells, it may also activate other signaling pathways that could confound experimental results.
未来方向
There are several future directions for research on N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide. One area of interest is its potential for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, studies are ongoing to investigate its potential for the treatment of cardiovascular diseases and cancer.
Another area of interest is the development of N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide analogs that have improved pharmacokinetic properties, such as increased stability and bioavailability. These analogs could have improved therapeutic potential and could be used in a wider range of applications.
Conclusion
In conclusion, N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide, or N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide, is a neuropeptide that has shown promise for its potential therapeutic applications in various diseases. Its mechanism of action involves the activation of specific receptors on the surface of cells, leading to the activation of various signaling pathways. While there are limitations to using N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide in lab experiments, its potential for the treatment of various diseases makes it an exciting area of research for the future.
合成方法
N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide can be synthesized through solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a highly pure form of the peptide.
科学研究应用
N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. Studies have shown that N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide can protect neurons from damage and promote their survival, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-12(18)16-11-13-5-7-14(8-6-13)15(19)17-9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQCYVOIEZTNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B7465748.png)


![N-[2-(3-Bromo-phenyl)-ethyl]-acetamide](/img/structure/B7465757.png)


![1-[4-(Morpholine-4-carbonyl)phenyl]piperidin-2-one](/img/structure/B7465777.png)
![N-Methylbenzo[b]thiophene-3-carboxamide](/img/structure/B7465795.png)

![[2-oxo-2-(4-phenylmethoxyanilino)ethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465800.png)

![N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465817.png)

